molecular formula C24H20N2O2 B1600743 (1-Trityl-1H-imidazol-4-yl)acetic acid CAS No. 168632-03-9

(1-Trityl-1H-imidazol-4-yl)acetic acid

Cat. No. B1600743
M. Wt: 368.4 g/mol
InChI Key: QJSMFMHNXGZJOU-UHFFFAOYSA-N
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Description

The compound “(1-Trityl-1H-imidazol-4-yl)acetic acid” contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trityl group, which is a triphenylmethyl group, and an acetic acid group.


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

1-Trityl-1H-imidazol-4-yl acetic acid and its derivatives have been used in coordination chemistry. For example, 2-(1H-imidazol-1-yl)acetic acid reacted with triphenyltin and cyclohexyltin compounds, leading to the formation of complexes with distinct coordination modes. These complexes exhibited unique structural properties, such as a polymeric chain structure and a macrocyclic tetranuclear structure (Gan & Tang, 2011).

Organocatalysis in Green Chemistry

In green chemistry, 1-Trityl-1H-imidazol-4-yl acetic acid derivatives have been explored as organocatalysts. These compounds have been used for the synthesis of various organic molecules under environmentally friendly conditions. For instance, imidazol-1-yl-acetic acid acted as an efficient and recyclable bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions (Nazari et al., 2014).

Catalysis in Organic Synthesis

The derivatives of 1-Trityl-1H-imidazol-4-yl acetic acid have been utilized as catalysts in the synthesis of various organic compounds. For example, trityl chloride, a derivative, efficiently catalyzed the synthesis of 1,2,4,5-tetrasubstituted imidazoles under neutral and solvent-free conditions (Moosavi‐Zare et al., 2014).

Synthesis of Key Intermediates in Medicinal Chemistry

This compound has been crucial in synthesizing key intermediates for pharmaceuticals. For instance, the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, was achieved via N-alkylation of imidazole (Singh et al., 2008).

Corrosion Inhibition

Compounds derived from 1-Trityl-1H-imidazol-4-yl acetic acid have shown potential as corrosion inhibitors. For example, amino acids based imidazole derivatives were synthesized and studied for their corrosion inhibition performance on mild steel (Srivastava et al., 2017).

Solvent-Free Synthesis

This compound has been pivotal in solvent-free synthesis processes, providing environmentally friendly and efficient methods for preparing pharmaceutical intermediates, like imidazol-1-yl-acetic acid hydrochloride (Belwal & Patel, 2019).

properties

IUPAC Name

2-(1-tritylimidazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-23(28)16-22-17-26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSMFMHNXGZJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454845
Record name (1-Trityl-1H-imidazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Trityl-1H-imidazol-4-yl)acetic acid

CAS RN

168632-03-9
Record name (1-Trityl-1H-imidazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trityl chloride (51 g, 0.18 mol) is added to a suspension of (1H-imidazol-4-yl)acetic acid hydrochloride (25 g, 0.15 mol) in pyridine (500 mL). This is stirred at room temperature for 16 h, at the end of which MeOH (150 mL) is added. This solution is stirred at room temperature for 1 h. Solvents are evaporated and the residue is taken up in CH2Cl2 and washed with 1 M aqueous citric acid solution (2×) and brine. The organic phase is dried over anhydrous Na2SO4 and evaporated to give a sticky residue which when taken up in diethyl ether and evaporated gave the product as a white solid that is used without further purification. MS (ESI) m/z 368.9 (M+H) (Procedure adapted from J. Org. Chem. 1993, 58, 4606, also prepared in WO2003013526)
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51 g
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25 g
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500 mL
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Synthesis routes and methods II

Procedure details

A 5 N aqueous sodium hydroxide solution (200 mL) was added to a solution of (1-trityl-1H-imidazol-4-yl)acetonitrile (33 g) in methanol (100 mL), and the mixture was heated to reflux for 4 hours. To this reaction solution, water and methylene chloride were added, and the mixture was neutralized with a 1 N aqueous hydrochloric acid solution. Methanol was added thereto until insoluble matter was dissolved, and the organic layer was then separated. The aqueous layer was further subjected to extraction three times with a methylene chloride:methanol (9:1) mixed solvent, and the extracts were combined with the foregoing separated organic layer and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the obtained white solid was washed with a hexane-diisopropyl ether mixed solvent. The solid was dried under reduced pressure to obtain the title compound (34 g).
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200 mL
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reactant
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(1-trityl-1H-imidazol-4-yl)acetonitrile
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33 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Sun, X Lin, SM Weinreb - The Journal of Organic Chemistry, 2006 - ACS Publications
In work directed toward a total synthesis of chartelline A (1a), a strategy was investigated to construct the 10-membered ring of this marine alkaloid via an intramolecular aldehyde/β-…
Number of citations: 110 pubs.acs.org
M Ishikawa, T Watanabe, T Kudo… - Journal of medicinal …, 2010 - ACS Publications
As a part of our search for novel histamine H3 receptor agonists, we designed and synthesized hybrid compounds in which the lipophilic (4′-alkylphenylthio)ethyl moiety of a novel H3 …
Number of citations: 27 pubs.acs.org
P Aggarwal - 2008 - etda.libraries.psu.edu
The aim of this research project was to synthesize securamine A (6) and to make use of the facile equilibrium between securamine A (6) and securine A (13) in the strategic design. The …
Number of citations: 1 etda.libraries.psu.edu

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